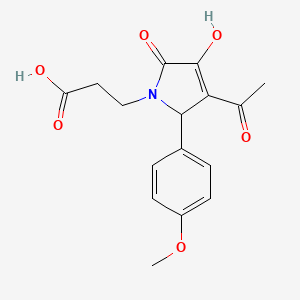

3-(3-Acetyl-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid

Descripción general

Descripción

3-(3-Acetyl-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid is a complex organic compound that belongs to the class of pyrrole derivatives This compound is characterized by its unique structure, which includes an acetyl group, a hydroxy group, a methoxyphenyl group, and a propanoic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Acetyl-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.

Introduction of the Acetyl Group: The acetyl group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.

Hydroxylation and Methoxylation: Hydroxylation can be achieved through selective oxidation reactions, while the methoxy group can be introduced via methylation using reagents like dimethyl sulfate or methyl iodide.

Attachment of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

Reduction: The carbonyl groups (acetyl and keto) can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Esterification and Hydrolysis: The propanoic acid moiety can form esters with alcohols and can be hydrolyzed back to the acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Esterification: Sulfuric acid, hydrochloric acid.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

Esterification: Formation of esters.

Aplicaciones Científicas De Investigación

Chemistry

In organic synthesis, 3-(3-Acetyl-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

This compound has potential applications in biological research due to its structural similarity to certain bioactive molecules. It can be used as a scaffold for the design of enzyme inhibitors or as a probe to study biological pathways.

Medicine

In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and advanced materials. Its unique structure allows for the development of materials with specific properties such as enhanced stability or reactivity.

Mecanismo De Acción

The mechanism of action of 3-(3-Acetyl-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid depends on its interaction with molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and van der Waals interactions, while the acetyl and keto groups can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of biological pathways, leading to various physiological effects.

Comparación Con Compuestos Similares

Similar Compounds

3-Acetyl-4-hydroxyquinolin-2(1H)-one: Similar in having an acetyl and hydroxy group but differs in the core structure.

4-Hydroxy-2-quinolone: Shares the hydroxy and keto functionalities but has a different heterocyclic core.

3-Benzoyl-4-hydroxyquinolin-2(1H)-one: Similar in structure but with a benzoyl group instead of an acetyl group.

Uniqueness

3-(3-Acetyl-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid is unique due to the combination of its functional groups and the specific arrangement of these groups around the pyrrole ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Actividad Biológica

3-(3-Acetyl-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid, a compound with the molecular formula and CAS Number 370584-35-3, has garnered attention in recent years for its potential biological activities. This article explores its biological activity, focusing on anticancer properties, antioxidant effects, and other relevant pharmacological activities.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrrole ring and various functional groups that contribute to its biological properties. The presence of acetyl, hydroxy, and methoxy groups enhances its solubility and reactivity, making it a candidate for further pharmacological exploration.

| Property | Value |

|---|---|

| Molecular Formula | C16H17NO6 |

| Molar Mass | 319.31 g/mol |

| CAS Number | 370584-35-3 |

| Purity | 90% - 98% (varies by supplier) |

| Hazard Classification | Irritant |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that derivatives of this compound can significantly reduce the viability of various cancer cell lines, including A549 non-small cell lung cancer cells. For instance:

- Cytotoxicity : Compounds derived from the parent structure exhibited cytotoxic effects with viability reductions ranging from 52.4% to 68.7% against A549 cells when compared to standard chemotherapeutics like doxorubicin and cisplatin .

Case Study: A549 Cell Line

A549 cells were treated with varying concentrations of the compound to assess viability:

| Concentration (µM) | Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 86.1 |

| 25 | 68.7 |

| 50 | 52.4 |

This data indicates a dose-dependent response where higher concentrations lead to greater reductions in cell viability.

Antioxidant Activity

In addition to its anticancer properties, the compound also exhibits promising antioxidant activity. The DPPH radical scavenging assay indicated that certain derivatives possess strong antioxidant capabilities comparable to ascorbic acid, suggesting that they could mitigate oxidative stress in biological systems .

Antioxidant Efficacy Comparison

The antioxidant efficacy was assessed using several assays:

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Ascorbic Acid | 95 |

| Compound Derivative A | 85 |

| Compound Derivative B | 78 |

The biological activities of this compound are believed to be linked to its ability to modulate various signaling pathways involved in cell proliferation and apoptosis. The presence of hydroxyl and methoxy groups may facilitate interactions with cellular receptors or enzymes, leading to altered gene expression profiles associated with cancer progression and oxidative stress responses.

Propiedades

IUPAC Name |

3-[3-acetyl-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2H-pyrrol-1-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO6/c1-9(18)13-14(10-3-5-11(23-2)6-4-10)17(8-7-12(19)20)16(22)15(13)21/h3-6,14,21H,7-8H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJKMDJJVFBMYSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)OC)CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90387418 | |

| Record name | 3-[3-Acetyl-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90387418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

370584-35-3 | |

| Record name | 3-[3-Acetyl-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90387418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.